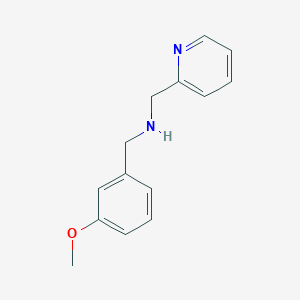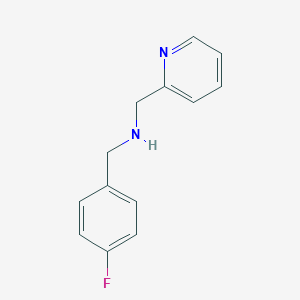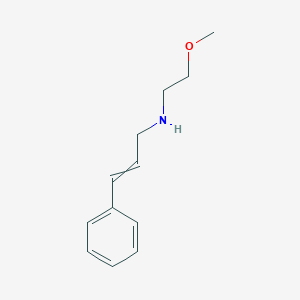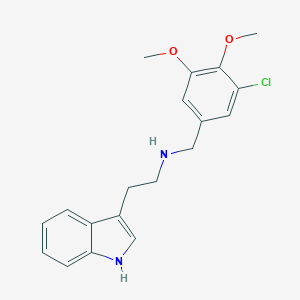![molecular formula C20H19NO3 B499315 4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid CAS No. 875005-65-5](/img/structure/B499315.png)
4-({[(2-Methoxy-1-naphthyl)methyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-bromoaniline with 1-ethynyl-2-methoxynaphthalene in the presence of palladium(II) chloride (Pd(PPh3)2Cl2) and copper(I) iodide (CuI) as catalysts in a solvent mixture of dimethylformamide (DMF) and triethylamine (Et3N). The reaction mixture is stirred overnight at 100°C . After completion, the reaction is quenched with brine, and the product is extracted with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group and the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoic acid: This compound has a similar structure but features a pteridine ring instead of a naphthalene ring.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound contains a triazole ring and is used in different chemical applications.
Uniqueness
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the benzoic acid moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
875005-65-5 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4g/mol |
IUPAC Name |
4-[[(2-methoxynaphthalen-1-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c1-24-19-11-10-15-4-2-3-5-17(15)18(19)13-21-12-14-6-8-16(9-7-14)20(22)23/h2-11,21H,12-13H2,1H3,(H,22,23) |
InChI Key |
GPSSPKHSWMRLNL-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[NH2+]CC3=CC=C(C=C3)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-N'-[(3-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B499235.png)
![1-({2-[(4-Ethylbenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B499236.png)

![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1-phenylethanol](/img/structure/B499239.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-(2-pyridinylmethyl)amine](/img/structure/B499243.png)

![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B499246.png)
![4-(2-{[4-(Diethylamino)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B499247.png)
![1-{5-chloro-2-[(4-fluorobenzyl)oxy]phenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499248.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B499249.png)
![2-[2-Chloro-6-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B499252.png)

![1-(1-ethylpyrrolidin-2-yl)-N-{2-[(4-fluorobenzyl)oxy]benzyl}methanamine](/img/structure/B499256.png)
